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Abstract

This technical guide provides a comprehensive overview of 2-lodo-6-nitrophenol, a
substituted aromatic compound of interest in various chemical and pharmaceutical research
areas. This document consolidates its chemical identity, physicochemical properties, and key
synthetic considerations. While specific experimental data for this compound is not extensively
available in public literature, this guide compiles relevant information on related compounds to
offer valuable insights.

Chemical Identity and Properties

2-lodo-6-nitrophenol is a derivative of phenol carrying both an iodine atom and a nitro group.
Its unique electronic and steric properties make it a potential building block in organic
synthesis.

CAS Number: 13073-26-2[1][2]

Physicochemical Properties

A summary of the known and computed physicochemical properties of 2-lodo-6-nitrophenol is
presented in Table 1. It is important to note that some of these values are predicted and should
be confirmed by experimental data.
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Property Value Source
Molecular Formula CeHaINO3 PubChem[1]
Molecular Weight 265.01 g/mol PubChem[1]
Appearance Not Reported -
Melting Point Not Reported -
Boiling Point Not Reported -
Soluble in many organic
N solvents such as acetone, Inferred from related
Solubility o ]
ethanol, methanol, acetonitrile, nitrophenols
and diethyl ether.[3][4]
pKa (Predicted) 5.46 £ 0.24 Guidechem[2]
LogP (Predicted) 2.6 PubChem[1]
Topological Polar Surface Area  66.1 A2 PubChem[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-lodo-6-nitrophenol is not

readily available in the reviewed literature, its synthesis can be logically approached through

the iodination of 2-nitrophenol. The following sections outline a plausible synthetic strategy and

expected reactivity based on established chemical principles.

Proposed Synthesis Workflow

The synthesis of 2-lodo-6-nitrophenol can be conceptualized as a two-step process starting

from phenol.

Nitration

(e.g., HNO3, H2S04)

Phenol

lodination
(e.g., I2, oxidant)

P 2-Nitrophenol
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Caption: Proposed synthetic workflow for 2-lodo-6-nitrophenol.

Experimental Considerations for Synthesis

Step 1: Nitration of Phenol to 2-Nitrophenol

The nitration of phenol typically yields a mixture of ortho- and para-nitrophenols. Separation of
the isomers is a critical step.

e Reagents: Phenol, Nitric Acid (dilute or concentrated), Sulfuric Acid (optional, as a catalyst).

o General Procedure: Phenol is reacted with a nitrating agent. The reaction conditions, such as
temperature and concentration of nitric acid, are controlled to favor the formation of the
desired isomers.[5] A typical procedure involves the slow addition of nitric acid to phenol at a
controlled temperature.[5]

e Separation: The resulting ortho- and para-isomers can be separated by steam distillation or
fractional distillation, exploiting the lower boiling point of the ortho-isomer due to
intramolecular hydrogen bonding.[6]

Step 2: lodination of 2-Nitrophenol

The introduction of an iodine atom onto the 2-nitrophenol ring would be the final step. The
hydroxyl and nitro groups will direct the electrophilic substitution.

» Reagents: 2-Nitrophenol, lodine (I2), and an oxidizing agent (e.g., hydrogen peroxide, nitric
acid) or an iodinating agent like N-iodosuccinimide (NIS).

e General Procedure: The iodination of phenols can be achieved using molecular iodine in the
presence of an oxidizing agent to generate the electrophilic iodine species.[7] A common
method involves reacting the phenol with iodine and hydrogen peroxide in a suitable solvent
like water or ethanol.[7] The reaction progress can be monitored by techniques like Thin
Layer Chromatography (TLC).

o Work-up and Purification: After the reaction is complete, the product would be isolated by
extraction and purified using techniques such as recrystallization or column chromatography.
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Reactivity

The reactivity of 2-lodo-6-nitrophenol is dictated by its functional groups:

Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base. The oxygen
atom can act as a nucleophile in ether synthesis (e.g., Williamson ether synthesis).

Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the
presence of the electron-withdrawing nitro group. The iodine atom can be a leaving group in
such reactions.

lodine Atom: The carbon-iodine bond can participate in various cross-coupling reactions
(e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or
carbon-heteroatom bonds. This is a common strategy in the synthesis of complex organic
molecules.

Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide
range of further chemical transformations.

Potential Applications in Drug Development

While specific biological activities or drug development applications for 2-lodo-6-nitrophenol
have not been explicitly reported, its structural motifs are present in various biologically active
molecules.

Nitrophenols: Nitrophenol derivatives are known to exhibit a wide range of biological
activities, including antimicrobial, antifungal, and herbicidal properties.[8]

lodinated Aromatics: The introduction of iodine can enhance the biological activity of a
molecule by increasing its lipophilicity, which can improve membrane permeability. lodine
can also participate in halogen bonding, a type of non-covalent interaction that can influence
drug-receptor binding.

Given these general properties, 2-lodo-6-nitrophenol could serve as a valuable intermediate
in the synthesis of novel therapeutic agents. For instance, the functional groups could be
modified to explore structure-activity relationships in various drug discovery programs.
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Spectral Data (Predicted and Inferred)

No experimental spectra for 2-lodo-6-nitrophenol were found in the searched literature.
However, predictions and comparisons with related structures can provide an estimation of the
expected spectral characteristics.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show three signals in the aromatic region, corresponding
to the three protons on the benzene ring. The chemical shifts would be influenced by the
electron-withdrawing effects of the nitro group and the iodine atom, and the electron-donating
effect of the hydroxyl group.

13C NMR Spectroscopy

The 13C NMR spectrum should display six distinct signals for the six carbon atoms of the
benzene ring. The carbons bearing the iodo, nitro, and hydroxyl groups would have
characteristic chemical shifts. Quaternary carbon signals are expected to be of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H
stretch of the phenol (typically broad), the N-O stretching vibrations of the nitro group (strong
bands around 1520 cm~* and 1350 cm~?), and C-I stretching vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of 265.01 g/mol . The isotopic pattern of iodine (1271 is the only stable isotope) will be
distinct. Fragmentation patterns would likely involve the loss of the nitro group and other
characteristic fragments.

Conclusion

2-lodo-6-nitrophenol is a chemical compound with potential utility in synthetic chemistry and
drug discovery. While detailed experimental data is currently scarce, this guide provides a
foundational understanding of its properties and potential synthesis based on established
chemical principles. Further experimental investigation is necessary to fully characterize this
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compound and explore its applications. Researchers working with this or related compounds
are encouraged to publish their findings to contribute to the collective scientific knowledge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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